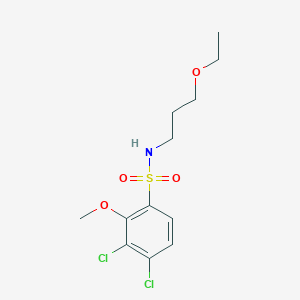
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCMES and has been widely used in scientific research due to its unique properties.
作用機序
DCMES exerts its biological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. DCMES has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DCMES has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion transport and acid-base balance. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of glaucoma.
実験室実験の利点と制限
One of the main advantages of using DCMES in lab experiments is its high purity, which ensures reproducibility and accuracy of results. DCMES is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DCMES is its specificity for carbonic anhydrase enzymes, which limits its applicability in studying other biological processes.
将来の方向性
There are several future directions for research on DCMES, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its effects on other biological processes, and the development of new therapeutic applications for DCMES. Additionally, the use of DCMES in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成法
DCMES can be synthesized through a multi-step process that involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The resulting product is then purified through recrystallization to obtain DCMES in high purity.
科学的研究の応用
DCMES has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport. DCMES has also been used to study the effects of sulfonamide compounds on the growth and proliferation of cancer cells.
特性
製品名 |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C12H17Cl2NO4S |
分子量 |
342.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-8-4-7-15-20(16,17)10-6-5-9(13)11(14)12(10)18-2/h5-6,15H,3-4,7-8H2,1-2H3 |
InChIキー |
LSBVPCRMBQWKFH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
正規SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)







